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Compound of Interest

Compound Name: 5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341 Get Quote

An In-depth Technical Guide to 5,6-
Dibromoindoline-2,3-dione
This technical guide provides a comprehensive overview of 5,6-Dibromoindoline-2,3-dione,

also known as 5,6-dibromoisatin, for researchers, scientists, and professionals in drug

development. This document details its chemical properties, synthesis, potential biological

activities, and relevant experimental protocols.

Core Compound Information
5,6-Dibromoindoline-2,3-dione is a halogenated derivative of isatin (1H-indole-2,3-dione).

Isatin and its derivatives are a well-studied class of heterocyclic compounds known for a wide

range of biological activities, including anticancer, antimicrobial, and antiviral properties. The

introduction of bromine atoms to the indole core can significantly modulate the compound's

physicochemical properties and biological activity.
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Property Value Source

CAS Number 17826-05-0 Internal Search

Molecular Formula C₈H₃Br₂NO₂ Internal Search

Molecular Weight 304.92 g/mol Internal Search

Synonyms
5,6-Dibromoisatin, 5,6-

Dibromo-1H-indole-2,3-dione
Internal Search

Appearance Likely a crystalline solid
Inferred from related

compounds

Melting Point >250 °C (for 5,7-dibromoisatin) [1]

Solubility

Expected to be poorly soluble

in water, soluble in organic

solvents like DMSO and DMF

Inferred from related

compounds

Synthesis of 5,6-Dibromoindoline-2,3-dione
The synthesis of 5,6-Dibromoindoline-2,3-dione can be achieved through the electrophilic

bromination of isatin. The regioselectivity of the bromination is dependent on the reaction

conditions. While a specific protocol for the 5,6-dibromo isomer is not extensively detailed in

the literature, a general approach can be inferred from the synthesis of other brominated

isatins, such as the 5,7-dibromo derivative.[2]
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General synthesis workflow for 5,6-Dibromoindoline-2,3-dione.

Experimental Protocol: Synthesis
The following is a plausible experimental protocol for the synthesis of 5,6-Dibromoindoline-
2,3-dione, adapted from procedures for related compounds.

Dissolution: Dissolve isatin in a suitable solvent, such as glacial acetic acid or ethanol, in a

round-bottom flask equipped with a reflux condenser and a dropping funnel.

Bromination: While stirring, add a stoichiometric amount of bromine, dissolved in the same

solvent, dropwise to the isatin solution. The reaction temperature should be carefully

controlled, as it can influence the position of bromination.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is

collected by filtration.

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to

remove unreacted starting materials and byproducts. Further purification can be achieved by

recrystallization.

Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 5,6-Dibromoindoline-2,3-dione are limited, the

broader class of halogenated isatins exhibits significant pharmacological potential.

Furthermore, studies on the related compound, 5,6-dibromoindole, provide insights into a

potential mechanism of action.

Interaction with Nuclear Receptor Nurr1
Recent research has shown that di-halogenated indoles, including 5,6-dichloro and 5,6-

dibromoindole, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurr1.[3][4]
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Nurr1 is a critical transcription factor for the development and maintenance of dopaminergic

neurons, making it a target of interest for neurodegenerative diseases like Parkinson's.

Interestingly, while these di-halogenated indoles bind to Nurr1, they do not appear to activate

the transcription of Nurr1 target genes such as tyrosine hydroxylase (TH) and the vesicular

monoamine transporter 2 (VMAT2), in contrast to their mono-halogenated counterparts (e.g., 5-

bromoindole).[3] This suggests that 5,6-dihalogenated indoles may act as modulators or

antagonists of Nurr1 activity, or they may bind to a different site on the receptor, leading to a

different functional outcome.[3][4]
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Conceptual diagram of 5,6-dibromoindole's interaction with Nurr1.
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Anticancer Activity: Many isatin derivatives have been investigated for their potential as

anticancer agents. The mechanism of action often involves the inhibition of various protein

kinases, tubulin polymerization, or the induction of apoptosis.

Antimicrobial Activity: Halogenated isatins have demonstrated activity against a range of

bacteria and fungi. The presence of halogens can enhance the lipophilicity of the molecule,

facilitating its transport across microbial cell membranes.

Detailed Experimental Protocols
Characterization of 5,6-Dibromoindoline-2,3-dione
The following characterization methods would be essential to confirm the identity and purity of

the synthesized compound. Expected results are inferred from data on related brominated

isatins.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

corresponding to the two protons on the benzene ring. The chemical shifts and coupling

patterns will be characteristic of the 5,6-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the

molecule, including the two characteristic carbonyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for the N-H stretching vibration, the aromatic C-H stretching, and the two C=O stretching

vibrations of the dione moiety.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The isotopic pattern of the molecular ion peak will be characteristic of a

compound containing two bromine atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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